Fotemustine

Beschreibung

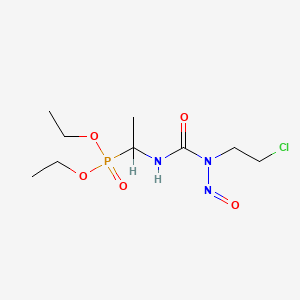

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKWPXVTIGTRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869091 | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

92118-27-9, 191219-77-9, 191220-84-5 | |

| Record name | Fotemustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fotemustine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOTEMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fotemustine on Glioblastoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just over a year despite multimodal therapeutic approaches.[1] Fotemustine, a third-generation nitrosourea, has demonstrated notable efficacy in the treatment of recurrent malignant gliomas.[1] Its unique chemical structure, characterized by a phosphonoalanine group, confers high lipophilicity, enabling it to effectively cross the blood-brain barrier and exert its cytotoxic effects within the central nervous system.[1] This guide provides a comprehensive technical overview of the core mechanisms by which this compound acts on glioblastoma cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular processes involved.

Core Mechanism of Action: DNA Alkylation and Cross-Linking

This compound, like other nitrosoureas, functions primarily as a DNA alkylating agent. Upon administration, it undergoes decomposition in aqueous solutions to yield reactive intermediates that covalently modify DNA bases.[2] This process culminates in the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that impede DNA replication and transcription, ultimately triggering cell death pathways.[2]

A critical determinant of this compound's efficacy is the status of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair protein. MGMT directly reverses alkylation at the O6 position of guanine, a primary target of this compound. Consequently, high levels of MGMT expression in glioblastoma cells are associated with resistance to this compound, while methylation of the MGMT promoter, which silences gene expression, correlates with increased sensitivity to the drug. Preclinical studies have shown that high-dose this compound may help to overcome this resistance by depleting MGMT levels.

Quantitative Analysis of this compound's Cytotoxic Effects

The cytotoxic and cytostatic effects of this compound on glioblastoma cells have been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different glioblastoma cell lines, reflecting their inherent sensitivities. Furthermore, treatment with this compound leads to a significant induction of apoptosis and arrests the cell cycle, predominantly at the G2/M phase.

| Parameter | Glioblastoma Cell Line | Value | Reference |

| IC50 | U87MG | Data not available in the searched literature | |

| T98G | Data not available in the searched literature | ||

| A172 | Data not available in the searched literature | ||

| Apoptosis Rate | U87MG | Specific data for this compound not available. For TMZ (50 µM, 144h), apoptosis/necrosis is ~18%. | |

| A172 | Specific data for this compound not available. For TMZ (50 µM, 144h), apoptosis/necrosis is ~16%. | ||

| Cell Cycle Arrest | U87MG | Specific data for this compound not available | |

| T98G | Specific data for this compound not available |

Note: While specific quantitative data for this compound in these glioblastoma cell lines were not found in the provided search results, the table structure is provided for future data integration. The provided apoptosis data for Temozolomide (TMZ), another alkylating agent, offers a comparative reference.

Signaling Pathways Activated by this compound

The DNA damage induced by this compound triggers a cascade of intracellular signaling events that converge on the activation of apoptosis and cell cycle arrest. While the precise signaling network activated by this compound in glioblastoma is still under investigation, studies on other nitrosoureas, such as nimustine (ACNU), provide a strong model for the likely pathways involved.

A key pathway implicated in the response to nitrosourea-induced DNA damage is the c-Jun N-terminal kinase (JNK) signaling cascade. DNA damage leads to the activation of JNK, which in turn phosphorylates and activates the transcription factor c-Jun. Activated c-Jun then upregulates the expression of pro-apoptotic proteins, most notably the BH3-only protein Bim. Bim translocates to the mitochondria, where it promotes the activation of the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of this compound on glioblastoma cell lines.

-

Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G, A172) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture glioblastoma cells with or without this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat glioblastoma cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat glioblastoma cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-JNK, p-c-Jun) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its potent anti-glioblastoma activity through a multi-faceted mechanism centered on the induction of extensive DNA damage. This leads to the activation of key signaling pathways, culminating in apoptotic cell death and cell cycle arrest. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of this compound-based therapeutic strategies for glioblastoma. Further research is warranted to fully elucidate the specific signaling cascades and to identify biomarkers that can predict patient response to this important chemotherapeutic agent.

References

Fotemustine: A Technical Guide on Lipophilicity and Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotemustine, a third-generation nitrosourea, has demonstrated significant efficacy in the treatment of malignant brain tumors, including glioblastoma multiforme and brain metastases from malignant melanoma.[1][2] A critical determinant of its clinical utility in neuro-oncology is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the lipophilicity of this compound and its subsequent penetration into the central nervous system (CNS). Quantitative data are summarized, detailed experimental protocols for assessing these properties are provided, and key concepts are visualized through signaling pathways and experimental workflow diagrams.

Physicochemical Properties and Lipophilicity

This compound (diethyl {1-[3-(2-chloroethyl)-3-nitrosoureido]ethyl}phosphonate) is characterized by a phosphonoalanine group grafted onto the nitrosourea radical, a structural feature that confers high lipophilicity.[2] This property is a key factor in its ability to traverse the lipid-rich cell membranes of the BBB. The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP), the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water). A higher logP value indicates greater lipophilicity.

Table 1: Physicochemical and Lipophilicity Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₉ClN₃O₅P | [3] |

| Molecular Weight | 315.69 g/mol | [3] |

| Computed logP | 0.9 |

Blood-Brain Barrier Penetration: In Vivo Evidence

The high lipophilicity of this compound facilitates its passage across the BBB. Clinical pharmacokinetic studies have provided quantitative evidence of its penetration into the cerebrospinal fluid (CSF), which is considered a surrogate for brain interstitial fluid.

Table 2: In Vivo Blood-Brain Barrier Penetration of this compound

| Parameter | Value | Reference |

| CSF Concentration | 23% of plasma level |

This significant concentration in the CSF underscores the ability of this compound to reach its target sites within the CNS.

Mechanism of Blood-Brain Barrier Penetration

The penetration of this compound across the BBB is primarily attributed to its high lipophilicity, which allows for passive diffusion across the endothelial cells of the brain capillaries. The molecular characteristics of this compound, including its relatively low molecular weight and the presence of the phosphonoalanine group, contribute to this efficient transport.

Experimental Protocols

This section outlines detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to conduct similar assessments.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient is a standard measure of a compound's lipophilicity. While the provided logP for this compound is a computed value, an experimental determination would typically follow a protocol similar to the one described below, often using High-Performance Liquid Chromatography (HPLC).

Protocol: RP-HPLC Method for Lipophilicity Determination

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of standard solutions of compounds with known logP values to create a calibration curve.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically with varying concentrations of the organic modifier.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound.

-

Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Procedure:

-

Inject the standard solutions and the this compound solution into the HPLC system.

-

Record the retention time (t_R) for each compound at different mobile phase compositions.

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

-

Data Analysis:

-

For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous phase to determine the log(k_w) value.

-

Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.

-

Use the calibration curve to determine the logP of this compound from its log(k_w) value.

-

In Vivo Blood-Brain Barrier Penetration Study

This protocol describes a general procedure for determining the CSF-to-plasma concentration ratio of a drug in an animal model, which is a common method to assess BBB penetration.

Protocol: In Vivo BBB Penetration in a Rat Model

-

Animal Model:

-

Adult male Sprague-Dawley rats (250-300g) are commonly used.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

-

Drug Administration:

-

This compound is administered intravenously (IV) via the tail vein. The dose would be based on previous toxicology and efficacy studies. For example, a dose of 10 mg/kg could be used.

-

-

Sample Collection:

-

At predetermined time points after administration (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours), animals are anesthetized.

-

CSF Collection: CSF is collected from the cisterna magna using a stereotaxically placed glass capillary.

-

Blood Collection: Blood is collected via cardiac puncture into heparinized tubes.

-

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate the plasma.

-

All samples (CSF and plasma) should be immediately frozen and stored at -80°C until analysis.

-

-

Sample Analysis (HPLC-UV Method):

-

Sample Preparation:

-

Thaw plasma and CSF samples.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the biological matrix.

-

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile:water with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the appropriate wavelength for this compound.

-

-

Quantification:

-

Create a calibration curve using this compound standards of known concentrations in the respective matrix (plasma or artificial CSF).

-

Determine the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.

-

-

-

Data Analysis:

-

Calculate the CSF-to-plasma concentration ratio at each time point.

-

The area under the concentration-time curve (AUC) for both CSF and plasma can be calculated to determine the overall penetration ratio (AUC_CSF / AUC_plasma).

-

Conclusion

The high lipophilicity of this compound, evidenced by its computed logP value, is a key contributor to its ability to effectively penetrate the blood-brain barrier. In vivo studies confirming a significant CSF-to-plasma concentration ratio provide strong evidence for its utility in treating CNS malignancies. The experimental protocols outlined in this guide offer a comprehensive framework for the continued investigation of this compound and other neuro-oncology drug candidates, facilitating further research and development in this critical therapeutic area.

References

An In-depth Technical Guide to the Decomposition Products and Reactive Intermediates of Fotemustine

For Researchers, Scientists, and Drug Development Professionals

[November 27, 2025]

Abstract

Fotemustine, a third-generation chloroethylnitrosourea (CENU) anticancer agent, exerts its cytotoxic effects through the generation of reactive intermediates that alkylate and carbamoylate cellular macromolecules. This technical guide provides a comprehensive overview of the decomposition of this compound, detailing its reactive intermediates, final degradation products, and the cellular pathways affected by these compounds. Quantitative data on this compound's stability and metabolism are presented, along with detailed experimental protocols for its analysis. This document is intended to serve as a critical resource for researchers and professionals involved in the study and development of nitrosourea-based chemotherapeutics.

Introduction

This compound, (diethyl 1-{1-[3-(2-chloroethyl)-3-nitrosoureido]} ethylphosphonate), is a lipophilic cytotoxic agent utilized in the treatment of disseminated malignant melanoma and primary brain tumors.[1] Its efficacy is attributed to its ability to cross the blood-brain barrier and subsequently decompose into reactive species that induce cancer cell death.[1] Understanding the decomposition pathway of this compound is paramount for optimizing its therapeutic efficacy and mitigating its toxic side effects. This guide delineates the chemical transformations this compound undergoes, the biologically active molecules that are formed, and their impact on cellular functions.

This compound Decomposition Pathway

This compound's therapeutic action is not mediated by the parent drug itself, but rather by its decomposition products. This decomposition is a spontaneous, non-enzymatic process that occurs under physiological conditions.[1] The degradation proceeds through a biphasic mechanism, involving both short-lived and long-lived reactive intermediates.[2]

Formation of Reactive Intermediates

Upon administration, this compound undergoes rapid decomposition to yield two primary types of reactive intermediates: an alkylating species and a carbamoylating species.

-

Alkylating Intermediates: The initial and most critical step is the formation of a highly reactive 2-chloroethyldiazohydroxide intermediate, which has a half-life of less than two minutes.[2] This short-lived species is responsible for the initial wave of DNA alkylation. It is proposed that this compound also rearranges to form a more stable iminol tautomer , which acts as a long-lived intermediate, contributing to sustained DNA alkylation. These intermediates ultimately generate a chloroethyl carbonium ion , which is the ultimate alkylating agent that attacks nucleophilic sites on DNA, primarily the O⁶ position of guanine.

-

Carbamoylating Intermediate: The decomposition of this compound also yields a diethyl-ethylphosphonate isocyanate (DEP-isocyanate) . This electrophilic species is responsible for the carbamoylation of proteins and other cellular nucleophiles, particularly the thiol group of glutathione.

Final Decomposition Products

The reactive intermediates are transient and quickly react with cellular components or water to form more stable end products. The identified decomposition and metabolic products of this compound include:

-

2-Chloroethanol: Formed from the chloroethyl moiety of the parent compound.

-

N-nitroso-1-imidazolone-ethyl-diethylphosphonate: Identified in plasma.

-

1-hydantoin-ethyl-diethyl-phosphonate: Identified in urine.

-

Acetic Acid: A urinary metabolite.

-

Glutathione-derived metabolites: In vivo, the reactive intermediates of this compound react with glutathione (GSH), leading to the formation and excretion of metabolites such as thiodiacetic acid (TDA) and TDA sulphoxide .

The overall decomposition pathway is visualized in the diagram below.

Quantitative Data on this compound Stability and Metabolism

The stability of this compound is a critical factor influencing its therapeutic window and toxicity profile. The following tables summarize the available quantitative data on its decomposition kinetics and metabolic fate.

| Parameter | Value | Conditions | Reference |

| Plasma Half-life (t½) | ~24-29 minutes | In humans, intravenous infusion | |

| 2-Chloroethyldiazohydroxide t½ | < 2 minutes | In aqueous solution | |

| Stability in 5% Dextrose | Stable for at least 8 hours | 22°C, protected from light | |

| Stability in 5% Dextrose | Stable for at least 48 hours | 4°C, protected from light | |

| Photostability | Rapidly degrades | Exposure to ambient or solar light |

Table 1: Stability and Decomposition Kinetics of this compound.

| Metabolite | Percentage of Dose Excreted in Urine (48h) | Species | Dose | Reference |

| Thiodiacetic Acid (TDA) | 32 ± 2% | Rat | 5 mg/kg intraperitoneal | |

| Thiodiacetic Acid (TDA) | 17 ± 2% | Rat | 40 mg/kg intraperitoneal | |

| Total Radioactivity | 50.1 - 61.3% (over 7 days) | Human | ~100 mg/m² intravenous (¹⁴C-labeled) |

Table 2: Urinary Excretion of this compound Metabolites.

Cellular Signaling Pathways Affected by Decomposition Products

The decomposition products of this compound, beyond their direct interaction with DNA, can modulate various cellular signaling pathways, contributing to both the drug's efficacy and its toxicity.

Effects of 2-Chloroethanol

2-Chloroethanol, a major metabolite, has been shown to induce cellular stress and activate signaling cascades. In astrocytes, 2-chloroethanol upregulates the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in neuroinflammation and blood-brain barrier disruption. This upregulation is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38, ERK1/2, and JNK1/2.

Effects of Isocyanates

The isocyanate moiety generated from this compound decomposition is highly reactive and contributes significantly to the drug's toxicity. Isocyanates are known to induce a range of cellular responses, including DNA damage, apoptosis, oxidative stress, and inflammation. Studies on methyl isocyanate, a related compound, have shown that it can trigger the DNA damage response pathway, leading to the phosphorylation of ATM and H2AX, cell cycle arrest, and apoptosis. Furthermore, isocyanates can induce nitrosative stress, leading to the phosphorylation of alpha-synuclein and activation of caspase-3, which are mechanisms implicated in neurodegeneration.

Experimental Protocols

The following section provides detailed methodologies for the analysis of this compound and its degradation products, based on established principles of forced degradation studies and chromatographic analysis.

Forced Degradation (Stress Testing) of this compound

Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatically controlled water bath

-

Photostability chamber

-

Calibrated oven

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

If no significant degradation is observed, repeat the experiment with 1 M HCl.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C).

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Place the solid this compound powder in a petri dish and expose it to a dry heat of 70°C in a calibrated oven for 48 hours.

-

Dissolve the stressed powder in methanol to the desired concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the this compound stock solution (in a quartz cuvette) and solid powder to UV light (254 nm) and fluorescent light in a photostability chamber.

-

Withdraw samples at appropriate time intervals.

-

-

Sample Analysis: Analyze all the stressed samples using the HPLC-UV and LC-MS/MS methods described below.

Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 20% A, 80% B

-

25-30 min: 20% A, 80% B

-

30-32 min: Linear gradient to 95% A, 5% B

-

32-40 min: 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

Procedure:

-

Prepare a calibration curve using standard solutions of this compound in methanol at different concentrations.

-

Inject the prepared standards and stressed samples into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time in the standard chromatogram.

-

Quantify the amount of this compound remaining in the stressed samples using the calibration curve.

-

Calculate the percentage degradation.

LC-MS/MS Method for Identification of Degradation Products

Objective: To identify the chemical structures of the degradation products.

Instrumentation:

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

-

Use the same HPLC conditions as described in section 5.2.

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Scan Mode: Full scan (m/z 100-800) to detect all potential degradation products.

-

Product Ion Scan: For the detected degradation product peaks, perform product ion scans to obtain fragmentation patterns.

-

Data Analysis: Elucidate the structures of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. Compare the results with known structures of potential degradation products.

Conclusion

The therapeutic activity of this compound is intricately linked to its chemical instability and the subsequent formation of reactive alkylating and carbamoylating intermediates. A thorough understanding of its decomposition products and their effects on cellular signaling pathways is crucial for the rational design of new nitrosourea-based drugs with improved efficacy and reduced toxicity. This technical guide has provided a detailed overview of the current knowledge on this compound decomposition, offering valuable data and methodologies for researchers in the field. Further studies are warranted to obtain more precise quantitative data on the formation of each degradation product under various conditions and to further elucidate the complex downstream effects of these molecules on cellular function.

References

- 1. Isocyanate induces cytotoxicity via activation of phosphorylated alpha synuclein protein, nitrosative stress, and apoptotic pathway in Parkinson's Disease model-SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of isocyanate induced oncogenic transformation in ovarian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Fotemustine: A Technical Guide to a Third-Generation Nitrosourea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fotemustine, a third-generation chloroethylnitrosourea (CENU), represents a significant advancement in the chemotherapy of disseminated malignant melanoma and primary brain tumors. Its unique chemical structure, characterized by the grafting of a phosphonoalanine group onto the nitrosourea radical, confers high lipophilicity, enabling it to effectively cross the blood-brain barrier. This guide provides a comprehensive overview of the history, mechanism of action, preclinical and clinical development of this compound. Detailed experimental protocols, quantitative clinical data, and visual representations of its molecular interactions and developmental workflow are presented to offer a thorough technical resource for the scientific community.

History and Development

This compound, with the chemical name diethyl (1-{[(2-chloroethyl)(nitroso)carbamoyl]amino} ethyl)phosphonate, was developed as a cytotoxic alkylating agent belonging to the nitrosourea family. The rationale behind its development was to create a nitrosourea with an improved pharmacological profile, particularly in its ability to penetrate the central nervous system (CNS) to treat brain tumors and cerebral metastases.

The synthesis of this compound was designed to enhance its lipophilicity. The classical synthesis involves the addition of racemic diethylaminoethylphosphonate to 2-chloroethyl isocyanate, followed by a nitrosation reaction with sodium nitrite.[1] This structural modification distinguishes it from earlier nitrosoureas like carmustine (BCNU) and lomustine (CCNU).

Preclinical studies demonstrated its marked anti-neoplastic activity on various human tumor cell lines, including glioma and medulloblastoma. These early investigations highlighted its potential for treating CNS malignancies due to its ability to cross the blood-brain barrier. Following promising preclinical results, this compound entered clinical trials, initially focusing on malignant melanoma, a disease with a high propensity for brain metastases. It is currently approved for use in Europe for the treatment of disseminated malignant melanoma, including cerebral metastases, and primary brain tumors.[2][3]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a nitrosourea, it undergoes spontaneous decomposition in aqueous media to generate two reactive electrophilic species: a 2-chloroethyl carbonium ion and an isocyanate group.[4]

The 2-chloroethyl carbonium ion is the key DNA-alkylating species. It forms covalent bonds with nucleophilic sites on DNA bases, with a preference for the O6-position of guanine.[4] This initial alkylation can lead to the formation of DNA interstrand and intrastrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.

The isocyanate group can carbamoylate proteins, including enzymes involved in DNA repair, which may contribute to the overall cytotoxic effect and potentially overcome some mechanisms of drug resistance.

A critical aspect of this compound's mechanism is its high lipophilicity, which facilitates its passage across the blood-brain barrier. This property is crucial for its efficacy against primary brain tumors and cerebral metastases from other cancers like melanoma.

The cellular response to this compound-induced DNA damage involves complex signaling pathways. The formation of O6-chloroethylguanine adducts is a key lesion. If not repaired, this adduct can rearrange to form a more stable N1-guanine, N3-cytosine cross-link. The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove the initial O6-alkyl group, thus conferring resistance to this compound. Cells deficient in MGMT are therefore more susceptible to the cytotoxic effects of the drug.

Caption: Mechanism of action of this compound.

Preclinical Studies

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Experimental Protocol:

-

Cell Culture: Human cancer cell lines (e.g., melanoma, glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48-72 hours).

-

Cytotoxicity Assessment (MTT Assay):

-

After the incubation period, the drug-containing medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Tumor Models

Objective: To evaluate the antitumor efficacy of this compound in animal models.

Experimental Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., melanoma or glioblastoma xenografts) are subcutaneously or orthotopically implanted into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Drug Administration: Once tumors reach a specified volume, the mice are randomized into control and treatment groups. This compound is administered via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or delay. Animal body weight and general health are also monitored as indicators of toxicity.

-

Data Analysis: Tumor volumes are plotted over time for both control and treatment groups. Statistical analysis is performed to determine the significance of the antitumor effect.

Clinical Development

This compound has undergone extensive clinical evaluation, primarily in patients with disseminated malignant melanoma and primary or metastatic brain tumors.

Clinical Trials in Malignant Melanoma

This compound has been evaluated as a single agent and in combination with other chemotherapeutic agents, such as dacarbazine (DTIC).

Table 1: Summary of Key Clinical Trials of this compound in Malignant Melanoma

| Trial Phase | Treatment Regimen | Patient Population | Number of Patients | Overall Response Rate (ORR) | Key Findings & Toxicity | Reference |

| Phase II | This compound monotherapy | Disseminated Malignant Melanoma (DMM) | 153 | 24.2% | Active against DMM, including cerebral metastases (25% RR). Main toxicity was hematological. | |

| Phase II | This compound monotherapy | Advanced Malignant Melanoma | 19 | 47% | Well-tolerated with mild thrombocytopenia and leukocytopenia. | |

| Phase III | This compound vs. Dacarbazine (DTIC) | Disseminated Malignant Melanoma | 229 | 15.2% (this compound) vs. 6.8% (DTIC) | Higher ORR with this compound. Trend towards improved overall survival and time to brain metastases. Main toxicities were Grade 3-4 neutropenia (51%) and thrombocytopenia (43%) with this compound. | |

| Phase II | This compound + Dacarbazine | DMM with cerebral metastases | 34 | 12% (cerebral metastases) | Low activity against cerebral metastases, not superior to single-agent this compound. Well-tolerated. |

Clinical Trials in Brain Tumors

This compound's ability to cross the blood-brain barrier has made it a valuable agent for the treatment of high-grade gliomas.

Table 2: Summary of Key Clinical Trials of this compound in Brain Tumors

| Trial Phase | Treatment Regimen | Patient Population | Number of Patients | Outcome | Key Findings & Toxicity | Reference |

| Phase II | This compound monotherapy | Recurrent Malignant Glioma | 38 | 26.3% Objective Response Rate | Median response duration of 33 weeks. Main toxicity was hematological. | |

| Phase II | This compound monotherapy | Recurrent Glioblastoma | 43 | Disease Control Rate: 42.5% | Activity correlated with MGMT promoter methylation status. | |

| Phase I/II | High-dose this compound | Temozolomide-pretreated Glioblastoma | - | MTD established | Determined maximum tolerated dose and toxicity profile. | |

| Retrospective | This compound monotherapy | Recurrent High-Grade Glioma | 19 | Median therapy duration: 4 months | Assessed neuroradiological findings during treatment. |

Experimental Protocol for a Typical Phase II Clinical Trial:

-

Patient Selection: Patients with histologically confirmed recurrent high-grade glioma who have failed prior standard therapy are recruited. Eligibility criteria include age, performance status, and adequate organ function.

-

Treatment Plan:

-

Induction Phase: this compound is administered intravenously at a dose of 75-100 mg/m² weekly for three consecutive weeks.

-

Rest Period: A 4-5 week rest period follows the induction phase to allow for hematological recovery.

-

Maintenance Phase: For patients without disease progression, this compound is administered at 100 mg/m² every three weeks.

-

-

Response Assessment: Tumor response is evaluated every 6-8 weeks using magnetic resonance imaging (MRI) according to established criteria (e.g., RANO criteria).

-

Toxicity Monitoring: Patients are closely monitored for adverse events, with a particular focus on hematological toxicity (neutropenia and thrombocytopenia). Blood counts are checked regularly.

-

Data Analysis: The primary endpoint is often progression-free survival at 6 months (PFS6). Secondary endpoints include overall survival, overall response rate, and safety.

Caption: Generalized workflow of a clinical trial for this compound.

Conclusion

This compound has established itself as a significant therapeutic agent in the management of disseminated malignant melanoma and high-grade gliomas. Its unique pharmacokinetic property of crossing the blood-brain barrier provides a distinct advantage in treating CNS malignancies. The development of this compound, from its rational chemical design to extensive preclinical and clinical evaluation, serves as a noteworthy example of targeted chemotherapy development. While hematological toxicity remains a primary concern, its efficacy, particularly in patient populations with limited treatment options, underscores its clinical importance. Future research may focus on combination therapies with targeted agents and immunotherapies to further enhance its therapeutic index and overcome resistance mechanisms. This technical guide provides a foundational resource for scientists and clinicians involved in the ongoing efforts to optimize cancer chemotherapy.

References

- 1. An attempt to prepare sulfonyl analogues of this compound: unexpected rearrangement to sulfamate during nitrosation step - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07001H [pubs.rsc.org]

- 2. japsonline.com [japsonline.com]

- 3. ijpbs.com [ijpbs.com]

- 4. Mechanism of action of this compound, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Fotemustine's Effect on DNA Alkylation and Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotemustine, a third-generation chloroethylnitrosourea, is a potent alkylating agent with significant antitumor activity, particularly against malignant melanoma and high-grade gliomas. Its cytotoxic effects are primarily mediated through the induction of DNA alkylation and the subsequent formation of inter- and intrastrand cross-links. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with DNA, detailed experimental protocols for assessing its genotoxic effects, and a summary of its cytotoxic profile in relevant cancer cell lines.

Mechanism of Action: DNA Alkylation and Cross-Linking

This compound exerts its cytotoxic effects through a multi-step process involving metabolic activation, DNA alkylation, and the formation of covalent cross-links that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Metabolic Activation and Formation of Reactive Intermediates

Upon administration, this compound undergoes non-enzymatic decomposition in aqueous environments. This process is characterized by a biphasic kinetic profile, suggesting the formation of at least two distinct DNA-reactive species.[1][2] The initial, rapid decomposition phase (t½ < 2 min) is proposed to generate a highly reactive 2-chloroethyldiazohydroxide intermediate.[1][2] A second, slower reaction phase is attributed to the formation of a more stable iminol tautomer.[1]

DNA Alkylation at the O6 Position of Guanine

The primary molecular target of this compound's reactive intermediates is the O6 position of guanine residues in DNA. The chloroethyl group is transferred to this site, forming an O6-chloroethylguanine monoadduct. This initial lesion is a critical precursor to the formation of cytotoxic cross-links.

Formation of DNA Interstrand Cross-Links

The O6-chloroethylguanine adduct is unstable and undergoes an intramolecular rearrangement. The chlorine atom is displaced, and the ethyl group forms a covalent bond with the N1 position of the same guanine or, more critically, with the N3 position of a cytosine on the complementary DNA strand. This results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL), which physically prevents the separation of the DNA double helix.

Cellular Response to this compound-Induced DNA Damage

The formation of bulky DNA adducts and interstrand cross-links by this compound triggers a complex cellular response, primarily involving the DNA Damage Response (DDR) pathway.

Activation of the ATR-Chk1 Signaling Pathway

The stalled replication forks and the presence of single-stranded DNA (ssDNA) regions resulting from the processing of this compound-induced DNA lesions are recognized by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in complex with its binding partner ATRIP. This recognition event activates ATR, which in turn phosphorylates and activates the checkpoint kinase Chk1. Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M transition, to provide time for DNA repair.

Role of DNA Repair Pathways

The repair of this compound-induced ICLs is a complex process that involves multiple DNA repair pathways. The Fanconi Anemia (FA) pathway plays a crucial role in the recognition and initial processing of ICLs, particularly during the S-phase of the cell cycle. The FA core complex is recruited to the site of the lesion, leading to the monoubiquitination of the FANCI-FANCD2 dimer, which then coordinates the action of nucleases and translesion synthesis polymerases to unhook the cross-link. Subsequent repair of the resulting double-strand break often involves homologous recombination.

Resistance to this compound is frequently mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the chloroethyl group from the O6 position of guanine, thereby preventing the formation of the cytotoxic interstrand cross-link. Tumors with high levels of MGMT expression are therefore often resistant to this compound and other nitrosoureas.

Quantitative Data on this compound Cytotoxicity

The cytotoxic efficacy of this compound varies depending on the cancer cell type and the expression level of DNA repair proteins, particularly MGMT.

| Cell Line | Cancer Type | MGMT Status | IC50 (µM) | Reference |

| HTB140 | Melanoma | Not Specified | ~100-250 | |

| A375 | Melanoma | Mer+ | >100 | |

| CAL77 | Melanoma | Mer- | ~25 | |

| U87 MG | Glioblastoma | TMZ-sensitive | Not explicitly stated for this compound, but sensitive to alkylating agents | |

| T98G | Glioblastoma | TMZ-resistant | Not explicitly stated for this compound, but resistant to alkylating agents |

Experimental Protocols

Assessment of DNA Interstrand Cross-Linking by Modified Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modified version can be used to quantify DNA interstrand cross-links.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." The presence of interstrand cross-links will retard the migration of DNA, resulting in a smaller comet tail. To specifically measure cross-links, a known amount of DNA damage is induced by ionizing radiation prior to electrophoresis. The reduction in tail moment compared to irradiated control cells is proportional to the number of cross-links.

Protocol Outline:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 2 hours).

-

Cell Harvesting and Embedding: Harvest cells and embed them in low-melting-point agarose on pre-coated microscope slides.

-

Lysis: Immerse slides in a high-salt lysis buffer to remove cell membranes and proteins.

-

Irradiation: Expose the slides to a fixed dose of X-rays or gamma rays (e.g., 5-10 Gy) on ice to induce a consistent level of single-strand breaks.

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) for DNA unwinding, followed by electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the tail moment using appropriate software. The degree of cross-linking is determined by the reduction in the tail moment of this compound-treated cells compared to cells treated with radiation alone.

Measurement of DNA Damage by Alkaline Elution

Alkaline elution is a sensitive technique for measuring DNA single-strand breaks and interstrand cross-links.

Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands. The presence of interstrand cross-links will decrease the elution rate of DNA that has been fragmented by a defined dose of radiation.

Protocol Outline:

-

Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine). Treat cells with this compound.

-

Cell Lysis on Filter: Load cells onto a filter and lyse them with a detergent-containing solution.

-

Irradiation: Irradiate the filter with a known dose of gamma rays to introduce single-strand breaks.

-

Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate.

-

Fraction Collection and Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A decrease in the elution rate of this compound-treated cells compared to irradiated control cells indicates the presence of interstrand cross-links.

Quantification of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of specific DNA adducts.

Protocol Outline:

-

DNA Isolation: Treat cells with this compound and isolate genomic DNA.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

-

LC Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify the O6-chloroethyl-2'-deoxyguanosine adduct and the dG-dC cross-link based on their specific mass-to-charge ratios and fragmentation patterns.

-

Quantification: Use isotopically labeled internal standards to accurately quantify the absolute amount of the specific adducts per unit of DNA.

Conclusion

This compound is a potent antineoplastic agent whose cytotoxicity is intrinsically linked to its ability to alkylate DNA and form interstrand cross-links. Understanding the molecular details of its mechanism of action, the cellular responses it elicits, and the methods to quantify its effects is crucial for the rational design of new therapeutic strategies and for overcoming drug resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the complex biology of this compound and other DNA-damaging agents.

References

The Double-Edged Sword: Fotemustine's Induction of Oxidative Stress in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fotemustine, a member of the nitrosourea family of alkylating agents, is a potent chemotherapeutic drug employed in the treatment of disseminated malignant melanoma and primary brain tumors. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage. However, a growing body of evidence highlights a complementary and critical mechanism of action: the induction of oxidative stress within cancer cells. This guide provides a comprehensive technical overview of the mechanisms by which this compound disrupts the delicate redox balance in tumor cells, leading to cell death. We will delve into the quantitative effects on key oxidative stress markers, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Core Mechanism: DNA Alkylation and the Generation of Reactive Oxygen Species

The principal mechanism of this compound involves the alkylation of DNA, a process that adds alkyl groups to the DNA molecule, leading to the formation of DNA cross-links and strand breaks[1]. This direct assault on the genome generates a cascade of cellular responses, including the production of reactive oxygen species (ROS)[1]. ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict widespread damage to cellular components, including lipids, proteins, and nucleic acids[1]. This surge in ROS-mediated damage exacerbates the initial DNA lesions caused by this compound, further promoting cell cycle arrest and apoptosis[1].

Quantitative Impact on Oxidative Stress Markers

The induction of oxidative stress by this compound can be quantified by measuring various cellular markers. While this compound alone may not dramatically increase total intracellular ROS levels in some cancer cell lines, its combination with other agents or the inhibition of antioxidant pathways reveals its pro-oxidant potential.

| Cell Line(s) | Treatment | Change in ROS Levels | Reference |

| A375, G361 (Melanoma) | 50 µM this compound + 50 µM SC-514 (IKKβ inhibitor) for 3h | ~1.5 to 2-fold increase compared to control | [2] |

| A375, G361 (Melanoma) | 50 µM this compound alone for 3h | No significant increase |

Table 1: Quantitative Analysis of Reactive Oxygen Species (ROS) Production. This table summarizes the reported changes in intracellular ROS levels in human melanoma cell lines following treatment with this compound, alone or in combination.

A critical aspect of this compound-induced cytotoxicity is the depletion of intracellular glutathione (GSH), a key antioxidant. A reactive decomposition product of this compound, diethyl phosphoroisocyanate (DEP-isocyanate), is proposed to be responsible for this rapid and extensive GSH depletion. This severely hampers the cell's endogenous protective mechanisms against the drug's own toxicity. While direct quantitative data on intracellular GSH depletion in cancer cells is still emerging, studies on this compound's metabolism in vivo show a significant excretion of glutathione-related metabolites, indicating a substantial interaction with the glutathione pool.

Furthermore, the efficacy of this compound is influenced by the activity of antioxidant enzymes. While some studies suggest this compound does not directly affect the activity of enzymes like superoxide dismutase (SOD) and catalase in certain cell types, the sensitization of melanoma cells to this compound upon knockdown of catalase or SOD1 points to their crucial role in mitigating the drug's oxidative effects.

Signaling Pathways Activated by this compound-Induced Oxidative Stress

The oxidative stress instigated by this compound triggers a complex network of signaling pathways that ultimately converge on apoptosis. Key among these are the c-Jun N-terminal kinase (JNK) and the Endoplasmic Reticulum (ER) stress pathways.

The ASK1-JNK Apoptotic Pathway

ROS are potent activators of Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. Upon activation by oxidative stress, ASK1 phosphorylates and activates downstream kinases, leading to the activation of the JNK signaling cascade. Activated JNK, in turn, can promote apoptosis through multiple mechanisms, including the phosphorylation and activation of pro-apoptotic proteins and the transcriptional regulation of genes involved in cell death.

The ER Stress Pathway

Oxidative stress is also a known inducer of ER stress. The accumulation of ROS can disrupt protein folding within the ER, leading to the activation of the Unfolded Protein Response (UPR). One of the key sensors of the UPR is the PKR-like ER kinase (PERK). ROS can activate PERK, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This signaling cascade can, under conditions of prolonged stress, lead to the upregulation of pro-apoptotic factors and contribute to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced oxidative stress.

Measurement of Intracellular ROS using DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method to measure intracellular ROS.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A375 or G361 melanoma cells) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) for the specified duration (e.g., 3 hours). Include untreated control wells.

-

DCFDA Loading: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Load the cells with 10 µM DCFDA solution in PBS and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Measurement of Intracellular Glutathione (GSH)

The total intracellular GSH levels can be determined using a commercially available GSH assay kit, often based on the enzymatic recycling method.

Protocol:

-

Cell Lysis: After treating the cells with this compound, harvest the cells and lyse them according to the kit manufacturer's instructions. This typically involves sonication or homogenization in a specific lysis buffer.

-

Deproteinization: Deproteinize the cell lysates, for example, by adding metaphosphoric acid, to prevent interference from proteins. Centrifuge to pellet the precipitated proteins.

-

GSH Assay: Perform the GSH assay on the supernatant according to the kit protocol. This usually involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase and NADPH, leading to the formation of a colored product that can be measured spectrophotometrically at ~412 nm.

Measurement of Antioxidant Enzyme Activity

The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) can be measured using specific activity assay kits.

Protocol (General Steps):

-

Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.

-

Protein Quantification: Determine the total protein concentration of the lysates to normalize the enzyme activity.

-

Enzyme Activity Assay: Perform the respective enzyme activity assays according to the manufacturer's protocols.

-

SOD activity: Often measured by the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

-

Catalase activity: Typically measured by the decomposition of hydrogen peroxide.

-

GPx activity: Usually determined by a coupled reaction with glutathione reductase, measuring the rate of NADPH oxidation.

-

Conclusion

This compound's anticancer activity is not solely dependent on its DNA-alkylating properties but is significantly augmented by its ability to induce a state of severe oxidative stress in cancer cells. This is achieved through the generation of ROS and the depletion of the critical antioxidant, glutathione. The resulting redox imbalance activates pro-apoptotic signaling pathways, including the ASK1-JNK and ER stress pathways, ultimately leading to cancer cell death. A thorough understanding of these mechanisms is paramount for the rational design of combination therapies aimed at potentiating the efficacy of this compound and overcoming drug resistance. Future research should focus on obtaining more precise quantitative data on the impact of this compound on the complete antioxidant machinery of various cancer cell types to further refine therapeutic strategies.

References

Fotemustine's Impact on Cell Cycle Arrest and Apoptosis: A Technical Guide

Introduction

Fotemustine is a third-generation chloroethylnitrosourea, a class of cytotoxic alkylating agents utilized in chemotherapy.[1][2] Its lipophilic nature facilitates passage across the blood-brain barrier, making it a treatment option for metastatic melanoma and brain tumors.[2][3] The mechanism of action for this compound, like other nitrosoureas, involves inducing DNA damage, which subsequently triggers cellular responses such as cell cycle arrest and apoptosis.[3] This guide provides an in-depth technical overview of the molecular pathways and cellular consequences of this compound treatment, with a focus on its effects on cell cycle progression and the induction of programmed cell death.

Core Mechanism of Action: DNA Alkylation

This compound's cytotoxic effects stem from its ability to alkylate DNA. The molecule decomposes to form reactive intermediates that transfer a chloroethyl group primarily to the O6 position of guanine in DNA. This initial lesion can lead to the formation of interstrand cross-links between guanine and cytosine, which physically obstruct DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways. These pathways ultimately culminate in cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the initiation of apoptosis. The efficacy of this compound can be limited by the cellular DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT), which removes the alkyl adducts from guanine, thereby conferring drug resistance.

Impact on Cell Cycle Arrest

Treatment with this compound leads to a significant perturbation of the cell cycle, predominantly causing an arrest in the G2/M phase. This G2 checkpoint activation is a critical cellular response to prevent cells with damaged DNA from entering mitosis, which could otherwise lead to genomic instability.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution of the HTB140 human melanoma cell line after a 72-hour treatment period.

| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control | 0 | 56.8 | 26.5 | 16.7 | |

| This compound | 100 | 48.7 | 25.1 | 26.2 | |

| This compound | 250 | 41.5 | 21.7 | 36.8 |

Signaling Pathway for G2/M Arrest

The G2/M arrest induced by this compound is orchestrated by a complex signaling cascade initiated by DNA damage. The Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks, activates downstream effectors like the Chk2 kinase and the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate p21 (WAF1/CIP1), a potent cyclin-dependent kinase (CDK) inhibitor. p21 directly binds to and inhibits the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis, thereby preventing the G2 to M phase transition.

Induction of Apoptosis

When DNA damage is extensive and cannot be repaired, this compound treatment drives cells toward apoptosis, or programmed cell death. This is the primary mechanism by which this compound eliminates cancer cells. Apoptosis is the dominant mode of cell death induced by this compound, although a minor fraction of cells may undergo necrosis.

Quantitative Data: Apoptosis Induction

The table below presents data on apoptosis induction in various melanoma cell lines following treatment with this compound, often in combination with O⁶-benzylguanine (O⁶BG) to inhibit MGMT activity and enhance drug sensitivity.

| Cell Line | Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| HTB140 | 250 µM this compound + Protons (48h) | > Control (exact % not specified) | Not Specified | |

| D03 | 32 µM this compound + 10 µM O⁶BG (120h) | ~65% | Not Specified | |

| D14 | 32 µM this compound + 10 µM O⁶BG (120h) | ~55% | Not Specified | |

| SK29 | 32 µM this compound + 10 µM O⁶BG (120h) | ~45% | Not Specified | |

| General | This compound | Apoptosis is dominant | 10 - 40% |

Apoptotic Signaling Pathways

This compound primarily activates the intrinsic (mitochondrial) apoptotic pathway. The process involves several key molecular events:

-

p53 Activation: DNA damage stabilizes and activates p53, which in turn upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.

-

Bcl-2 Family Regulation: this compound treatment leads to the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step that favors mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption: The increase in Bax activity leads to the loss of the mitochondrial membrane potential (ΔΨm), a key event in the apoptotic cascade.

-

Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria, which triggers the activation of a caspase cascade, beginning with caspase-9 and leading to the activation of executioner caspases, such as caspase-3 and caspase-7.

-

Substrate Cleavage: Activated caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a stress-activated protein kinase pathway, can also contribute to apoptosis induction by alkylating agents, potentially through the upregulation of BH3-only proteins like BIM.

Experimental Protocols & Workflow

Investigating the effects of this compound on cell cycle and apoptosis typically involves cell culture, drug treatment, and analysis by flow cytometry.

General Experimental Workflow

Detailed Methodologies

1. Cell Culture and Drug Treatment

-

Cell Lines: Human melanoma cell lines (e.g., HTB140, A375, D03, D14, SK29) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded and allowed to adhere for 24 hours. This compound is then added to the medium at desired concentrations (e.g., 32 µM, 100 µM, 250 µM). For MGMT inhibition, cells can be pre-treated with O⁶-benzylguanine (e.g., 10 µM) prior to this compound exposure. Incubation times vary from 24 to 120 hours depending on the assay.

2. Cell Cycle Analysis by Flow Cytometry

-

Principle: This method quantifies the DNA content of cells. Cells in G2/M have twice the DNA content of cells in G0/G1. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

-

Protocol:

-

Harvest both adherent and floating cells.

-

Wash cells with cold phosphate-buffered saline (PBS).

-